Home > Products > Screening Compounds P114343 > N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide - 1105204-03-2

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide

Catalog Number: EVT-3042553
CAS Number: 1105204-03-2
Molecular Formula: C17H16N2O5
Molecular Weight: 328.324
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This series of compounds comprises eleven derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, synthesized via a hydroxyapatite-catalyzed microwave-assisted condensation method. [] The researchers characterized these compounds using IR and NMR spectroscopy and studied the impact of substituents on specific group frequencies. []

Relevance: This group of compounds shares several key structural features with N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide. Both structures possess a furan-2-yl group directly attached to an isoxazole ring. The presence of a methylene linker connecting the isoxazole ring to a substituted aromatic ring is another commonality. The difference lies in the nature of the aromatic ring and the substituent attached to the methylene linker. While N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide features a 3,4-dimethoxybenzamide moiety, the related compounds incorporate a 4-methyl piperazine group. []

(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate

Compound Description: This compound, (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate (C10H7FN2O5), was analyzed via X-ray diffraction to determine its crystal structure. [] The study focused on understanding the arrangement of molecules within the crystal lattice. []

5-(1', 4'-dideoxy-1', 4'-imino-d-erythrosyl)-2-methyl-3-furoic acid derivatives

Compound Description: This research explores the synthesis and glycosidase inhibitory activity of various derivatives of 5-(1', 4'-dideoxy-1', 4'-imino-d-erythrosyl)-2-methyl-3-furoic acid. [] The study particularly focuses on compounds with selective α-L-fucosidase and β-galactosidase inhibitory properties. []

Cholesteryl-(3,4-dihydroxy-5-methoxy tetrahydro-furan-2-yl) methanone

Compound Description: This compound, cholesteryl-(3,4-dihydroxy-5-methoxy tetrahydro-furan-2-yl) methanone, was synthesized from cholesteryl chloride and a Weinreb amide. [] The compound's structure was confirmed by spectroscopic methods. []

3-(furan-2-yl)-5-(naphthalen-6-yl)-1H-pyrazole

Compound Description: This compound, 3-(furan-2-yl)-5-(naphthalen-6-yl)-1H-pyrazole (C17H12N2O), was synthesized and its crystal structure determined through X-ray diffraction. [] The study focuses on the hydrogen bonding patterns and molecular packing within the crystal lattice. []

Compound Description: This patent describes a range of 1,2-bis-sulfonamide derivatives designed to modulate chemokine receptors. [] The compounds have a diverse range of substituents on the sulfonamide groups and include a variety of heterocyclic and aromatic rings. []

Relevance: While this patent covers a broad spectrum of compounds, one specific derivative, methyl-2-methyl-3-furoate, is mentioned as a possible substituent. [] This shared presence of a furan ring system, though with a different substitution pattern, links it to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide. The methyl-2-methyl-3-furoate substituent in this patent highlights the potential of incorporating furan moieties into compounds targeting chemokine receptors. []

2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide (Sch527123)

Compound Description: This compound, known as Sch527123, is a potent allosteric antagonist of both CXCR1 and CXCR2 receptors. [, ] It exhibits insurmountable inhibition of chemokine binding and activation of these receptors. [, ] Sch527123 effectively inhibits neutrophil chemotaxis and myeloperoxidase release in response to CXCL1 and CXCL8. [, ]

5-(6,7-dihydroxy-6-methyloctyl)furan-2(5H)-one

Compound Description: This compound, 5-(6,7-dihydroxy-6-methyloctyl)furan-2(5H)-one, is a new compound isolated from the endophyte Streptomyces species LR4612 cultivated on Maytenus hookeri. [] Its structure was determined using HR-ESI-MS and NMR analyses. []

Cannabiside B (3-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-hydroxyfuran-2(5H)-one)

Compound Description: Cannabiside B, also known as 3-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-hydroxyfuran-2(5H)-one, is a novel antibacterial constituent isolated from Senecio cannabifolius. [] It exhibits antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []

Relevance: Although Cannabiside B does not share the same furan-isoxazole core as N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, it features a distinct furan-2(5H)-one ring system. Additionally, the presence of a tetrahydrofuran ring linked to the furan-2(5H)-one ring showcases the structural diversity and potential for biological activity within furan-containing compounds. []

methyl 3-(2-((S)-4-bromo-2-(((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)oxy)-5-oxo-2,5-dihydrofuran-3-yl)dodecahydropyrido[3,2,1-ij][1,6]naphthyridin-1-yl)propanoate (5a)

Compound Description: This matrine derivative, methyl 3-(2-((S)-4-bromo-2-(((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)oxy)-5-oxo-2,5-dihydrofuran-3-yl)dodecahydropyrido[3,2,1-ij][1,6]naphthyridin-1-yl)propanoate (5a), was synthesized and evaluated for its anticancer activity. [] It demonstrates strong inhibitory activity against human hepatoma SMMC-7721 cell lines, exhibiting greater potency compared to cytosine arabinoside, vincristine, and the parent compound matrine. []

Relevance: This compound incorporates a dihydrofuran-2(5H)-one ring system, highlighting the structural diversity and potential for biological activity within furan-containing compounds. Although it lacks the furan-isoxazole core of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, its inclusion emphasizes the broader context of furan-based structures in medicinal chemistry. []

References:[1] https://www.semanticscholar.org/paper/6ef6c44289c54f48f0f19dbb0f0dc5431853d420 [] https://www.semanticscholar.org/paper/43ca51bfd52281b50b9bef9ae33c79fdee2937e5[3] https://www.semanticscholar.org/paper/e8efccc51f6bb7d056bf4d52a404e807b85449fa [] https://www.semanticscholar.org/paper/031f4a8dc32637629d647b3e9eb03a77b6c9b44e[5] https://www.semanticscholar.org/paper/fa745545f86f92132d480ea409a04b40982956db [] https://www.semanticscholar.org/paper/ece8b3f48fd9d072c6bf4ab74954fb0c3f2f5ecc[8] https://www.semanticscholar.org/paper/b582f01f0b6368be3e9eab333dbf76cac41d3c60[11] https://www.semanticscholar.org/paper/7fb273b504e3a8f3f5fa3e427a3f8e74a6391b96[13] https://www.semanticscholar.org/paper/0399f7bcbce81cbddd47189dca03fb83aaf066a8[15] https://www.semanticscholar.org/paper/c5264eaffef4f05f78e9b717148eef96a3675aa3[18] https://www.semanticscholar.org/paper/34c466468f1caa03cb387ebf96a8b220c1dc91d6

Properties

CAS Number

1105204-03-2

Product Name

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide

Molecular Formula

C17H16N2O5

Molecular Weight

328.324

InChI

InChI=1S/C17H16N2O5/c1-21-13-6-5-11(8-15(13)22-2)17(20)18-10-12-9-16(24-19-12)14-4-3-7-23-14/h3-9H,10H2,1-2H3,(H,18,20)

InChI Key

PETOXKKSDKYOME-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.